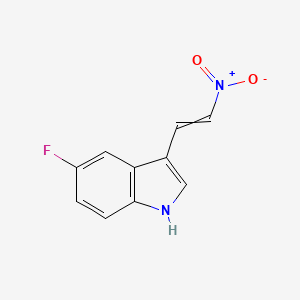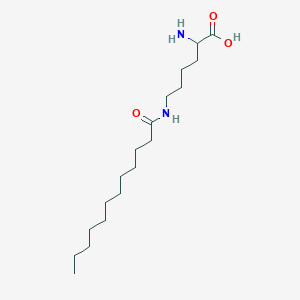
N~6~-Dodecanoyllysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: N6-Dodecanoyllysine can be synthesized through the reaction of lysine with dodecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lysine and dodecanoic acid. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent the degradation of the reactants.
Industrial Production Methods: In an industrial setting, the production of N6-Dodecanoyllysine may involve the use of more efficient and scalable methods. This could include the use of enzymatic catalysis, where specific enzymes are employed to catalyze the acylation reaction. Enzymatic methods are often preferred for their selectivity and environmentally friendly nature.
化学反応の分析
Types of Reactions: N6-Dodecanoyllysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amide group in N6-Dodecanoyllysine can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
N~6~-Dodecanoyllysine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study acylation reactions and the behavior of N-acylated amino acids.
Biology: The compound is studied for its potential role in protein modification and its effects on protein function.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the development of new pharmaceuticals.
Industry: N6-Dodecanoyllysine is investigated for its use in the production of biodegradable materials and as a surfactant in various industrial processes.
作用機序
The mechanism by which N6-Dodecanoyllysine exerts its effects involves its interaction with specific molecular targets. The acyl group can modify proteins by acylating lysine residues, which can alter the protein’s structure and function. This modification can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
N~6~-Acetyllysine: Similar to N6-Dodecanoyllysine but with an acetyl group instead of a dodecanoyl group.
N~6~-Myristoyllysine: Contains a myristoyl group (14-carbon chain) instead of a dodecanoyl group.
N~6~-Palmitoyllysine: Features a palmitoyl group (16-carbon chain) in place of the dodecanoyl group.
Uniqueness: N6-Dodecanoyllysine is unique due to its specific acyl chain length, which can influence its solubility, reactivity, and interaction with biological molecules. The dodecanoyl group provides distinct physicochemical properties that can be advantageous in certain applications compared to shorter or longer acyl chains.
特性
IUPAC Name |
2-amino-6-(dodecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-15-12-11-13-16(19)18(22)23/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDYJUYZBRGMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866252 |
Source


|
| Record name | N~6~-Dodecanoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
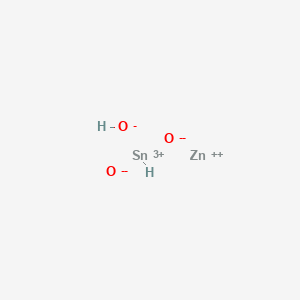
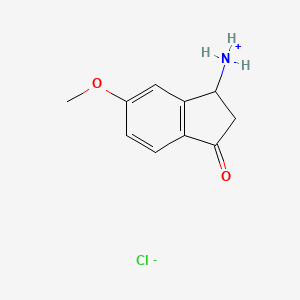
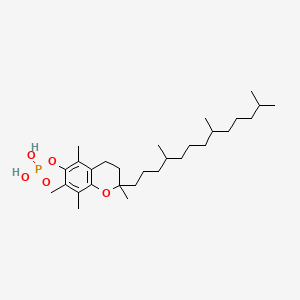
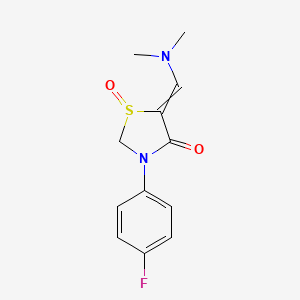
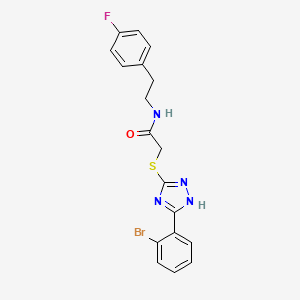
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
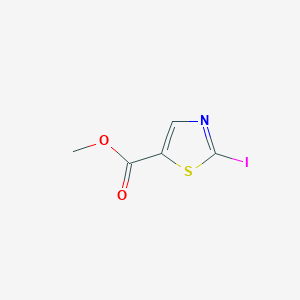
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)


![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
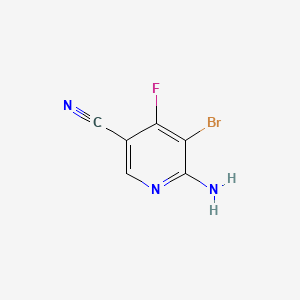
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
